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Compound of Interest

Compound Name: Tyrphostin 8

Cat. No.: B1683691

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds that were initially designed as inhibitors
of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal
transduction pathways, and their dysregulation is often implicated in various diseases,
including cancer. Tyrphostin 8, also known as AG-10 or a-cyano-(4-hydroxy)cinnamonitrile, is
a member of the benzylidenemalononitrile class of tyrphostins. While initially investigated for its
PTK inhibitory activity, subsequent studies have revealed a more complex pharmacological
profile, including the inhibition of other key signaling molecules. This technical guide provides
an in-depth analysis of the structure-activity relationship (SAR) of Tyrphostin 8, its known
mechanisms of action, and detailed experimental protocols for its characterization.

Core Structure and Physicochemical Properties

Tyrphostin 8 belongs to the benzylidenemalononitrile family of compounds. Its chemical
structure is characterized by a 4-hydroxybenzylidene group attached to a malononitrile moiety.
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Property Value

IUPAC Name (E)-2-(4-hydroxybenzylidene)malononitrile
Synonyms Tyrphostin 8, AG-10, SF-6847

CAS Number 3785-90-8

Molecular Formula C10HeN20

Molecular Weight 170.17 g/mol

Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol

Structure-Activity Relationship (SAR)

The biological activity of tyrphostins is highly dependent on the nature and position of
substituents on the benzylidene ring. While a comprehensive SAR study for a large library of
direct Tyrphostin 8 analogs is not readily available in the public domain, studies on related
benzylidenemalononitrile and S-aryltyrphostin derivatives provide valuable insights into the
structural requirements for inhibitory activity against various targets.

Inhibition of Calcineurin

Tyrphostin 8 has been identified as an inhibitor of the protein serine/threonine phosphatase
calcineurin.[1] The following table summarizes the inhibitory activity of Tyrphostin 8 and
related analogs against calcineurin.
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Structure

ICso0 (uM) for Calcineurin

Tyrphostin 8 (A8)
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3,4-
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trile
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Tyrphostin A48

3,5-di-tert-butyl-4-
hydroxybenzylidenemalononitri
le

30[1]
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3,5-dimethoxy-4-
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le

> 200[1]

Tyrphostin A63

2,5-
dihydroxybenzylidenemalononi

trile

> 200[1]

Key SAR observations for calcineurin inhibition:

e The presence of a hydroxyl group at the 4-position of the benzylidene ring appears to be

important for activity.

o Additional hydroxyl groups, as in Tyrphostin A23, can decrease potency.

o Bulky hydrophobic groups at the 3 and 5 positions, as in Tyrphostin A48, are tolerated and

can result in potent inhibition.

o Methoxy groups at the 3 and 5 positions, as seen in Tyrphostin A46, abolish activity.

Inhibition of Protein Tyrosine Kinases

While Tyrphostin 8 is a relatively weak inhibitor of the Epidermal Growth Factor Receptor

(EGFR) tyrosine kinase (ICso = 560 uM), SAR studies on related S-aryltyrphostins have
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demonstrated that modifications to the core structure can lead to potent and selective inhibition
of EGFR and its homolog HER-2.[3]

A study on a-substituted benzylidenemalononitrile 5-S-aryltyrphostins revealed the following
SAR trends for EGFR and HER-2 kinase inhibition:

« Introduction of S-aryl substituents at the 5-position of the benzylidene ring can lead to potent
inhibition of both EGFR and HER-2 kinases.[3]

o Certain S-aryl substituents can confer selectivity for HER-2 over EGFR.[3]

e The nature of the S-aryl group significantly influences the inhibitory potency.[3]

Mechanism of Action and Signhaling Pathways

Tyrphostin 8 exerts its biological effects through the modulation of multiple signaling
pathways. Its primary reported mechanisms include the inhibition of calcineurin and the
modulation of the Protein Kinase Cd (PKCJ) - Extracellular signal-regulated kinase (ERK1/2)
pathway.

Calcineurin Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Its
inhibition by Tyrphostin 8 suggests a potential role in modulating immune responses and other
cellular processes regulated by this phosphatase.
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Calcineurin Inhibition by Tyrphostin 8

Tyrphostin 8

Phosphorylated Substrate

Calcineuri

Calcineurin Dephosphorylated Substrate
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Proposed Inhibition of PKC3-ERK1/2 Pathway by Tyrphostin 8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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